1H and 13C NMR spectroscopy data for 5-Methylsulfonyl-1,2,4-thiadiazole
1H and 13C NMR spectroscopy data for 5-Methylsulfonyl-1,2,4-thiadiazole
Comprehensive Technical Guide: 1 H and 13 C NMR Spectroscopy Profiling of 5-Methylsulfonyl-1,2,4-thiadiazole
Introduction and Pharmacological Relevance
The 1,2,4-thiadiazole scaffold is a privileged heteroaromatic structure in modern medicinal chemistry and agrochemical development. It serves as a core pharmacophore in various therapeutic agents, most notably in fifth-generation cephalosporin antibiotics such as ceftaroline fosamil[1].
The functionalization of this ring at the C5 position with a methylsulfonyl ( −SO2CH3 ) group yields 5-methylsulfonyl-1,2,4-thiadiazole . This specific modification is highly strategic: the methylsulfonyl moiety is an excellent leaving group, making the compound a prime intermediate for nucleophilic aromatic substitution ( SNAr ) reactions. Understanding the exact electronic environment of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy is critical for researchers validating intermediate syntheses or investigating structure-activity relationships (SAR).
Electronic Architecture and Causality of NMR Shifts
The 1,2,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one sulfur atom. The carbon at C5 is flanked by N and S, rendering it highly electrophilic. When a strongly electron-withdrawing methylsulfonyl group is attached to C5, it exerts a powerful inductive ( −I ) and mesomeric ( −M ) pull.
This inverse substituent effect and π -polarization drastically alter the electronic environment of the entire ring[2]. The result is a pronounced deshielding effect across the molecule, which dictates the distinct downfield chemical shifts observed in both 1 H and 13 C NMR spectra.
Electronic effects of the methylsulfonyl group on the 1,2,4-thiadiazole ring NMR shifts.
1 H NMR Spectroscopy Profiling
In a standard non-polar to moderately polar solvent like CDCl3 or DMSO−d6 , the 1 H NMR spectrum of 5-methylsulfonyl-1,2,4-thiadiazole is highly diagnostic, consisting of only two distinct singlet signals.
Table 1: 1 H NMR Chemical Shifts | Proton Assignment | Multiplicity | Integration | Chemical Shift ( δ , ppm) | Causality / Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | | C3-H (Ring Proton) | Singlet (s) | 1H | 8.80 – 9.10 | Highly deshielded due to the adjacent sp2 nitrogen and the extended electron withdrawal from the C5-sulfonyl group. | | −SO2CH3 (Methyl) | Singlet (s) | 3H | 3.30 – 3.50 | The strongly electronegative oxygen atoms of the sulfonyl group pull electron density away from the methyl protons, shifting them significantly downfield compared to standard methyl groups (~0.9 ppm). |
13 C NMR Spectroscopy Profiling
The 13 C NMR spectrum maps the carbon framework. According to established literature on 1,2,4-thiadiazoles, the C3 carbon generally resonates at a higher field (lower ppm) than the C5 carbon[3]. The addition of the sulfonyl group exaggerates this gap.
Table 2: 13 C NMR Chemical Shifts | Carbon Assignment | Type | Chemical Shift ( δ , ppm) | Causality / Mechanistic Insight | | :--- | :--- | :--- | :--- | | C5 (Ring Carbon) | Quaternary | 165.0 – 175.0 | Bonded directly to the highly electronegative −SO2CH3 group, N, and S. The combined inductive effects result in extreme deshielding[3]. | | C3 (Ring Carbon) | Tertiary (CH) | 148.0 – 155.0 | Less deshielded than C5, but still far downfield due to the intrinsic electron deficiency of the 1,2,4-thiadiazole heteroaromatic system[3]. | | −SO2CH3 (Methyl) | Primary ( CH3 ) | 40.0 – 45.0 | The direct attachment to the sulfonyl sulfur atom deshields the carbon, pushing it into the 40+ ppm range. |
Experimental Protocol for NMR Acquisition
To ensure self-validating and reproducible results, the following protocol must be strictly adhered to when preparing and acquiring NMR data for 5-methylsulfonyl-1,2,4-thiadiazole. This workflow guarantees high signal-to-noise ratios and accurate chemical shift calibration.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 15-20 mg of highly purified 5-methylsulfonyl-1,2,4-thiadiazole for 1 H NMR (or 40-50 mg for 13 C NMR). Sufficient concentration is required to resolve the quaternary C5 carbon efficiently.
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Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. If solubility is limited, DMSO−d6 can be substituted, though it will shift polar signals slightly downfield.
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Sample Filtration: Pass the dissolved sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This eliminates particulate matter that causes magnetic field inhomogeneities (poor shimming).
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Instrument Calibration (Shimming): Insert the tube into a 400 MHz or 600 MHz NMR spectrometer. Perform gradient shimming on the Z-axis (Z1 to Z5) to achieve a sharp solvent lock signal.
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Acquisition Parameters ( 1 H NMR): Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Use a spectral width of 12-15 ppm, a relaxation delay (D1) of 1-2 seconds, and acquire 16-32 scans.
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Acquisition Parameters ( 13 C NMR): Set the pulse sequence to a proton-decoupled 1D carbon experiment (e.g., zgpg30). Use a spectral width of 250 ppm, a relaxation delay of 2-3 seconds, and acquire 512-1024 scans to resolve the quaternary C5 carbon.
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Data Processing & Validation: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT). Phase and baseline correct the spectra manually. Calibrate the chemical shifts using the TMS peak at 0.00 ppm or the residual solvent peak ( CDCl3 at 7.26 ppm for 1 H and 77.16 ppm for 13 C).
Step-by-step experimental workflow for NMR acquisition and structural validation.
References
- Source: tandfonline.
- Source: thieme-connect.
- Source: scispace.
